molecular formula C39H78O4Si2 B13860484 Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol

Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol

Cat. No.: B13860484
M. Wt: 667.2 g/mol
InChI Key: BIVIMDWFQUDBJY-VYEFPUSRSA-N
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Description

Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is a chemical compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The molecular formula of this compound is C39H78O4Si2, and it has a molecular weight of 667.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the esterification of linoleic acid. The synthetic route typically involves the use of triisopropylsilyl chloride as a protecting group for the hydroxyl groups of glycerol, followed by esterification with linoleic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex lipids and glycerides.

    Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is hydrolyzed to release 2-Linoleoyl-rac-glycerol, which then participates in various biochemical processes, including the synthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases.

Comparison with Similar Compounds

Similar Compounds

    2-Linoleoyl-rac-glycerol: A direct product of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol hydrolysis, used in similar applications.

    Triisopropylsilyl Ether 2-Linoleoyl-rac-glycerol: A related compound with one less silyl ether group, used in lipid synthesis.

    Ditriisopropylsilyl Ether 2-Oleoyl-rac-glycerol: Similar structure but with oleic acid instead of linoleic acid, used in the synthesis of oleic acid derivatives.

Uniqueness

This compound is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups during synthesis. This makes it a valuable intermediate in the production of complex lipids and glycerides.

Properties

Molecular Formula

C39H78O4Si2

Molecular Weight

667.2 g/mol

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h18-19,21-22,32-38H,14-17,20,23-31H2,1-13H3/b19-18-,22-21-

InChI Key

BIVIMDWFQUDBJY-VYEFPUSRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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